3-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate
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Overview
Description
3-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features a benzodioxole moiety, a phenylformamido group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol. This reaction is often followed by further functional group modifications to introduce the bromobenzoate ester and other substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzoate ester, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new esters or amides.
Scientific Research Applications
3-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with specific binding sites, while the phenylformamido group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness
3-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its combination of a benzodioxole moiety, a phenylformamido group, and a bromobenzoate ester. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C31H22BrN3O6 |
---|---|
Molecular Weight |
612.4 g/mol |
IUPAC Name |
[3-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C31H22BrN3O6/c32-24-10-5-9-23(17-24)31(38)41-25-11-4-6-21(14-25)18-33-35-30(37)26(34-29(36)22-7-2-1-3-8-22)15-20-12-13-27-28(16-20)40-19-39-27/h1-18H,19H2,(H,34,36)(H,35,37)/b26-15+,33-18+ |
InChI Key |
PDSFNJWJUYIXSM-MLGUNKCSSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br)/NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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